Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester
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Overview
Description
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
Scientific Research Applications
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinyl group can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester without the phosphinyl group.
Butanedioic acid, ethyl methyl ester: Similar structure but with different ester groups.
Butanedioic acid, methyl-, dimethyl ester: Another ester variant with different substituents.
Uniqueness
Butanedioic acid, ((2-((diethoxyphosphinyl)thio)ethyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
63234-04-8 |
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Molecular Formula |
C12H23O7PS2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 2-(2-diethoxyphosphorylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C12H23O7PS2/c1-5-18-20(15,19-6-2)22-8-7-21-10(12(14)17-4)9-11(13)16-3/h10H,5-9H2,1-4H3 |
InChI Key |
XMFDATMTTSOHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCCSC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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